n-(2-Chloroethyl)-n-methylglycine
Description
N-(2-Chloroethyl)-N-methylglycine is a glycine derivative where the amino group is substituted with a methyl group and a 2-chloroethyl moiety. The chloroethyl group is a reactive alkylating agent, suggesting applications in medicinal chemistry or polymer synthesis. The glycine backbone may enhance solubility in aqueous environments compared to purely hydrocarbon-based chloroethyl compounds .
Properties
CAS No. |
18709-11-0 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-[2-chloroethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C5H10ClNO2/c1-7(3-2-6)4-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI Key |
OYFLPXYGWIMOBK-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC(=O)O |
Canonical SMILES |
CN(CCCl)CC(=O)O |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Chloroacetyl)glycine
- Structure : Features a chloroacetyl group (-CO-CH₂-Cl) attached to glycine.
- Properties : Used as an intermediate for synthesizing polydesipeptides with biomedical applications (e.g., drug delivery, tissue engineering). The chloroacetyl group undergoes nucleophilic substitution, enabling peptide bond formation .
- Key Difference : The chloroethyl group in N-(2-Chloroethyl)-N-methylglycine is more likely to act as an alkylating agent, whereas the chloroacetyl group in this compound facilitates acyl transfer reactions.
N-(2-Cyanoethyl)glycine
- Structure: Contains a cyanoethyl (-CH₂-CH₂-CN) substituent.
- Properties: Higher polarity due to the nitrile group, impacting solubility and reactivity. No direct biological activity reported in the evidence, but cyano groups often participate in click chemistry or hydrogen bonding .
N,N-Dimethylglycine
- Structure : Substituted with two methyl groups.
- Properties: Used in manufacturing and laboratory settings. Its applications include metabolic research and as a dietary supplement .
- Key Difference : The absence of a chloroethyl group eliminates alkylation capacity, highlighting the critical role of halogenation in this compound's reactivity.
Chloroethylamine Derivatives (e.g., N-(2-Chloroethyl)-piperidinium chloride)
- Structure : Chloroethyl group attached to a heterocyclic amine.
- Properties : Used to introduce basic side chains in pharmaceuticals. Demonstrated antibacterial and antifungal activities in compounds like 4a,b and 5a–c, likely due to DNA alkylation or membrane disruption .
- Key Difference : The glycine backbone in this compound may enhance aqueous solubility compared to bulkier heterocyclic amines.
Data Comparison Table
Research Implications
- Safety : Chloroethyl derivatives require careful handling due to toxicity risks, as seen in nitrosoureas’ dose-limiting myelosuppression .
- Synthetic Utility : Chloroethyl groups serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules via alkylation or cross-coupling .
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